6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-2-chloro-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is a complex organic compound that features a thieno[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-2-chloro-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by chlorination and cyclization reactions to form the thieno[2,3-c]pyridine core. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-2-chloro-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-2-chloro-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H16ClNO4S |
---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO4S/c1-13(2,3)19-12(18)15-5-4-7-8(6-15)20-10(14)9(7)11(16)17/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
OCLQQJSVACSXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)O)Cl |
Origin of Product |
United States |
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